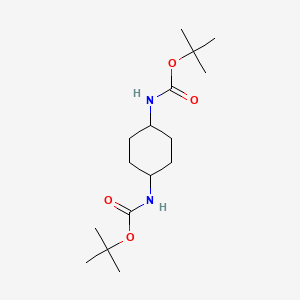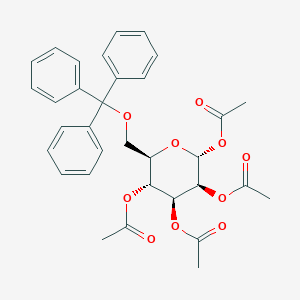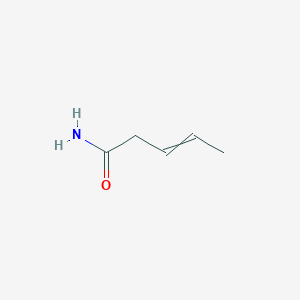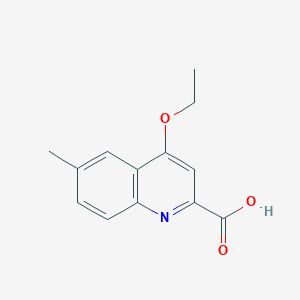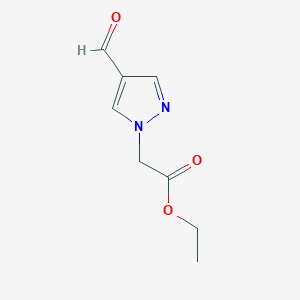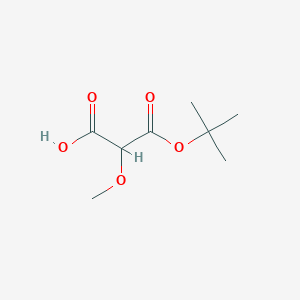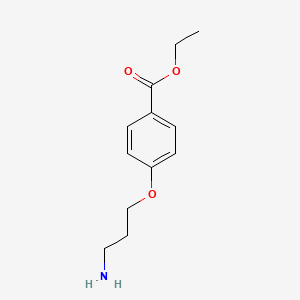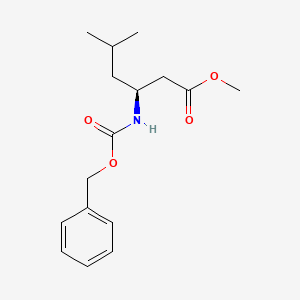
3-Iodo-2-methyl-benzoic acid ethyl ester
Vue d'ensemble
Description
3-Iodo-2-methyl-benzoic acid ethyl ester is an organic compound with the molecular formula C10H11IO2 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methyl-benzoic acid ethyl ester typically involves the iodination of 2-methyl-benzoic acid followed by esterification. One common method is:
Iodination: 2-Methyl-benzoic acid is treated with iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of an acid catalyst to introduce the iodine atom at the third position.
Esterification: The resulting 3-Iodo-2-methyl-benzoic acid is then esterified with ethanol in the presence of a strong acid, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 3-methyl-benzoic acid ethyl ester using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate, leading to the formation of 3-Iodo-benzoic acid ethyl ester.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas under mild pressure.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Formation of 3-amino-2-methyl-benzoic acid ethyl ester or 3-thio-2-methyl-benzoic acid ethyl ester.
Reduction: Formation of 3-methyl-benzoic acid ethyl ester.
Oxidation: Formation of 3-Iodo-benzoic acid ethyl ester.
Applications De Recherche Scientifique
3-Iodo-2-methyl-benzoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Iodo-2-methyl-benzoic acid ethyl ester depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting enzyme activity. In medicinal chemistry, its iodine atom can enhance the compound’s ability to interact with biological targets, such as receptors or enzymes, through halogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
3-Iodo-benzoic acid ethyl ester: Lacks the methyl group at the second position.
2-Iodo-3-methyl-benzoic acid ethyl ester: Iodine atom is at the second position instead of the third.
3-Bromo-2-methyl-benzoic acid ethyl ester: Bromine atom replaces the iodine atom.
Uniqueness: 3-Iodo-2-methyl-benzoic acid ethyl ester is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the iodine atom can enhance its utility in radiopharmaceutical applications, while the methyl group can affect its steric and electronic properties.
Propriétés
IUPAC Name |
ethyl 3-iodo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZMTHMYAQITSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

